4-{[7-methoxy-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one
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Overview
Description
4-{[7-Methoxy-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is a complex organic compound with the molecular formula C24H21N3O4. This compound is known for its unique structure, which includes a quinoline ring, a morpholine ring, and an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[7-methoxy-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 7-methoxy-2-(4-morpholinyl)-3-quinolinecarbaldehyde with 2-phenyl-1,3-oxazol-5(4H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-{[7-Methoxy-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
4-{[7-Methoxy-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[7-methoxy-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-4-{[7-methoxy-2-(4-morpholinyl)-3-quinolinyl]methylene}-1,3-oxazol-5(4H)-one
- Benzoic acid, 4-methoxy-, 2-[(3,4-dimethoxyphenyl)methylene]hydrazide
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4-{[7-Methoxy-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is unique due to its combination of quinoline, morpholine, and oxazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C24H21N3O4 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C24H21N3O4/c1-29-19-8-7-17-13-18(22(25-20(17)15-19)27-9-11-30-12-10-27)14-21-24(28)31-23(26-21)16-5-3-2-4-6-16/h2-8,13-15H,9-12H2,1H3/b21-14+ |
InChI Key |
IWIXDONBQGNBAO-KGENOOAVSA-N |
SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C=C3C(=O)OC(=N3)C4=CC=CC=C4)N5CCOCC5 |
Isomeric SMILES |
COC1=CC2=NC(=C(C=C2C=C1)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4)N5CCOCC5 |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C=C3C(=O)OC(=N3)C4=CC=CC=C4)N5CCOCC5 |
Origin of Product |
United States |
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